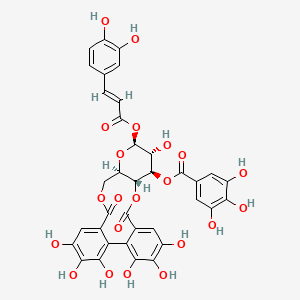

1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphen

説明

1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is a complex natural compound isolated from the parasitic plant Balanophora simaoensis . This compound is known for its significant antioxidant activities and is part of a group of esters that include galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses .

特性

分子式 |

C36H28O21 |

|---|---|

分子量 |

796.6 g/mol |

IUPAC名 |

[(10R,11R,12R,13S,15R)-13-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C36H28O21/c37-15-3-1-11(5-16(15)38)2-4-22(43)55-36-30(49)32(57-33(50)12-6-17(39)25(44)18(40)7-12)31-21(54-36)10-53-34(51)13-8-19(41)26(45)28(47)23(13)24-14(35(52)56-31)9-20(42)27(46)29(24)48/h1-9,21,30-32,36-42,44-49H,10H2/b4-2+/t21-,30-,31-,32-,36+/m1/s1 |

InChIキー |

FMIYQZIXXGXUEI-WRHPJKEKSA-N |

異性体SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

正規SMILES |

C1C2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The compound is typically isolated and purified using high-speed counter-current chromatography (HSCCC). The optimal solvent system for this process is a mixture of n-hexane, ethyl acetate, methanol, and water in the ratio of 1:2:1:2 (v/v) . The structures of the glucose esters are identified by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectra .

Industrial Production Methods: Currently, there is no widely reported industrial production method for 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose. The compound is primarily obtained from natural sources, specifically from the crude extract of Balanophora simaoensis .

化学反応の分析

Types of Reactions: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose undergoes various chemical reactions, including oxidation and hydrolysis .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Hydrolysis: Acidic or basic hydrolysis can be used to break down the ester bonds in the compound.

Major Products Formed: The major products formed from these reactions include simpler phenolic compounds and glucose derivatives .

科学的研究の応用

1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose has several scientific research applications:

作用機序

The antioxidant activity of 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects . Additionally, it may modulate signaling pathways involved in oxidative stress responses .

類似化合物との比較

- 1-O-Caffeoyl-3-O-galloyl-β-D-glucopyranose

- 1-O-Caffeoyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose

Comparison: 1-O-Caffeoyl-3-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-β-D-glucopyranose is unique due to its combination of caffeoyl, galloyl, and hexahydroxydiphenoyl groups, which contribute to its potent antioxidant activity . Compared to similar compounds, it exhibits higher antioxidant potency and a broader range of biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。